4-Methoxy-2-trifluoromethoxy-1-vinylbenzene
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Overview
Description
4-Methoxy-2-trifluoromethoxy-1-vinylbenzene is an organic compound characterized by the presence of methoxy, trifluoromethoxy, and vinyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor, such as 4-methoxyphenol, using trifluoromethylating agents like trifluoromethyl iodide in the presence of a base . The vinyl group can be introduced through a Heck reaction, where a vinyl halide reacts with the trifluoromethoxy-substituted benzene derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4-Methoxy-2-trifluoromethoxy-1-vinylbenzene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-trifluoromethoxy-1-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The vinyl group can be reduced to an ethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxy-2-trifluoromethoxybenzoic acid.
Reduction: Formation of 4-methoxy-2-trifluoromethoxyethylbenzene.
Substitution: Formation of halogenated derivatives like 4-methoxy-2-trifluoromethoxy-1-bromobenzene.
Scientific Research Applications
4-Methoxy-2-trifluoromethoxy-1-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-trifluoromethoxy-1-vinylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The methoxy and vinyl groups can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-vinylbenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-Trifluoromethoxy-1-vinylbenzene: Lacks the methoxy group, affecting its overall stability and reactivity.
4-Methoxy-2-trifluoromethoxybenzene: Lacks the vinyl group, leading to different applications and reactivity.
Uniqueness
Properties
IUPAC Name |
1-ethenyl-4-methoxy-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-3-7-4-5-8(14-2)6-9(7)15-10(11,12)13/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHIITALTRVJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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